Fmoc-D-Arg(NO2)-OH

Catalog No.
S735168
CAS No.
160347-94-4
M.F
C21H23N5O6
M. Wt
441.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Arg(NO2)-OH

CAS Number

160347-94-4

Product Name

Fmoc-D-Arg(NO2)-OH

IUPAC Name

(2R)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m1/s1

InChI Key

RXMHIKWOZKQXCJ-GOSISDBHSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O

Fmoc-D-Arg(NO2)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-D-arginine with a nitro group, is a chemical compound used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently constructing peptides, which are chains of amino acids, and is a fundamental tool in various scientific research areas.

Applications in Peptide Synthesis

Fmoc-D-Arg(NO2)-OH serves as a building block for incorporating D-arginine, a non-natural amino acid, into peptides during SPPS. D-arginine differs from its natural counterpart, L-arginine, in the spatial orientation of its side chain. This difference can impact the properties and functions of the resulting peptide [].

Here are some specific applications of Fmoc-D-Arg(NO2)-OH in peptide research:

  • Preparation of D-peptide analogs

    Researchers can use Fmoc-D-Arg(NO2)-OH to synthesize D-peptide analogs of naturally occurring L-peptides. These analogs can be valuable tools for studying the structure-function relationships of peptides and for developing therapeutic agents with improved properties, such as increased stability or resistance to degradation [, ].

  • Investigation of protein-protein interactions

    D-peptides can be used to probe protein-protein interactions by mimicking natural peptide ligands. Fmoc-D-Arg(NO2)-OH can be incorporated into such D-peptides to explore the role of specific amino acid residues in these interactions [].

  • Development of novel materials

    D-peptides can also be used to design and develop novel materials with unique properties. For instance, D-peptides containing D-arginine can be used to create hydrogels with potential applications in drug delivery or tissue engineering [].

Additional Information

  • Fmoc-D-Arg(NO2)-OH is commercially available from various chemical suppliers.
  • The compound has a CAS number of 160347-94-4 and a molecular formula of C21H23N5O6.

Fmoc-D-Arginine with a nitro group, chemically denoted as Fmoc-D-Arg(NO2)-OH, is a derivative of the amino acid D-arginine. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus and a nitro group (NO2) on the guanidino side chain. The presence of the nitro group not only modifies the reactivity of the guanidino nitrogen but also enhances the stability of this amino acid derivative during peptide synthesis processes, particularly in solid-phase peptide synthesis (SPPS) .

For example, D-peptides can be more resistant to enzymatic degradation compared to their L- counterparts. The nitro anhydride group could potentially affect the peptide's interaction with other molecules or its overall stability.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to institutional guidelines.
That facilitate its use in peptide synthesis:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine or other amine bases, allowing for further elongation of the peptide chain.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts or metal hydrides. This transformation can be crucial for modifying peptide properties post-synthesis .
  • Substitution Reactions: The nitro group can participate in nucleophilic substitution reactions, enabling the introduction of various functional groups into the peptide structure .

The biological activity of Fmoc-D-Arg(NO2)-OH primarily stems from its role as a building block in peptide synthesis. D-arginine, being a non-natural amino acid, can alter the biological properties of peptides when incorporated. Research indicates that peptides containing D-arginine may exhibit enhanced resistance to enzymatic degradation compared to their L-arginine counterparts. This property is particularly useful in developing therapeutic peptides with improved stability and bioavailability .

The synthesis of Fmoc-D-Arg(NO2)-OH typically involves several key steps:

  • Protection of D-Arginine: The amino group of D-arginine is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Nitration: The protected D-arginine is then subjected to nitration using nitric acid or a mixture of sulfuric and nitric acids to introduce the nitro group at the guanidino position .
  • Purification: The resulting compound is purified through techniques like chromatography to obtain a high-purity product suitable for further applications.

Fmoc-D-Arg(NO2)-OH finds extensive applications across various fields:

  • Peptide Synthesis: It serves as a versatile building block for synthesizing peptides with specific functional properties.
  • Drug Development: Researchers utilize this compound to create D-peptide analogs, which can be valuable in studying protein-protein interactions and developing novel therapeutic agents .
  • Biomaterials: Peptides synthesized from Fmoc-D-Arg(NO2)-OH can be employed in creating hydrogels and other materials for drug delivery and tissue engineering applications .

Several compounds are structurally similar to Fmoc-D-Arg(NO2)-OH, each with unique properties and applications:

Compound NameStructure/ModificationKey Features
Fmoc-L-ArginineL-isomer instead of DCommonly used in peptide synthesis; natural form
Fmoc-D-Arg(Pbf)-OHUses Pbf protecting groupOffers different stability and reactivity profiles
Fmoc-D-Arg(Boc)-OHUses Boc protecting groupMore prone to side reactions during synthesis
Fmoc-D-Arg(Tos)-OHUses Tos protecting groupStable but susceptible to unwanted modifications

The uniqueness of Fmoc-D-Arg(NO2)-OH lies in its nitro modification, which influences both its chemical reactivity and biological properties compared to other derivatives. This modification allows for selective reactions that can enhance peptide functionality while minimizing side reactions during synthesis .

XLogP3

2.4

Sequence

X

Dates

Modify: 2023-08-15

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